molecular formula C15H19N5O2S B2707505 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 1334371-85-5

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No. B2707505
CAS RN: 1334371-85-5
M. Wt: 333.41
InChI Key: MZEZIOWUTRZLEK-UHFFFAOYSA-N
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Description

This compound is a non-fused biheterocyclic system . It is a derivative of pyrazolylpyridazine, which is known for its wide spectrum of biological activity . The compound has been used in scientific research and has diverse applications, contributing to advancements in various fields such as medicinal chemistry and material sciences.


Synthesis Analysis

The synthesis of this compound involves the reactions of hydrazide A with aryl isocyanate, aryl, and alkyl isothiocyanates . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide 1 and 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(4-methylphenyl)hydrazine-1-carbothioamide 2, respectively .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazole and pyridazine scaffolds . The compound has a bicyclic system, and its derivatives have shown anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reactions of hydrazide A with aryl isocyanate, aryl, and alkyl isothiocyanates . These reactions were performed in anhydrous benzene .

Scientific Research Applications

Antitubercular and Antifungal Activities

Research has demonstrated the synthesis and evaluation of novel derivatives containing the core structure related to "2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone" for their antitubercular and antifungal activities. For example, a study synthesized derivatives that showed significant antitubercular and antifungal properties, indicating potential applications in treating tuberculosis and fungal infections (Manjoor. Syed et al., 2013).

Molecular Docking and Antimicrobial Activity

Another area of research involves molecular docking studies and the evaluation of antimicrobial activity. Novel pyridine and fused pyridine derivatives, starting from compounds structurally related to the query compound, have been prepared and showed moderate to good binding energies on target proteins. These compounds exhibited antimicrobial and antioxidant activity, highlighting their potential in the development of new antimicrobial agents (E. M. Flefel et al., 2018).

Optical Properties and Electron Donating Groups

Investigations into the optical properties of compounds with structures incorporating elements similar to "2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone" have been conducted. These studies focus on understanding the impact of electron-donating amino groups and nitrogen-based π-deficient heterocycles on thermal, redox, UV–Vis absorption, and emission properties. Such research is crucial for applications in materials science and photophysical property engineering (J. Palion-Gazda et al., 2019).

properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-11-9-12(2)20(18-11)13-3-4-14(17-16-13)23-10-15(21)19-5-7-22-8-6-19/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEZIOWUTRZLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone

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